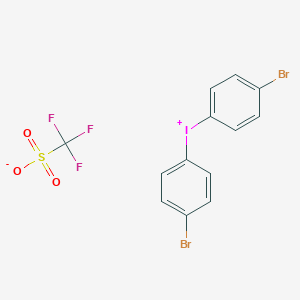
1-(7-Nitro-1H-indol-3-YL)ethanone
Overview
Description
1-(7-Nitro-1H-indol-3-YL)ethanone is a compound with the molecular formula C10H8N2O3 . It is a derivative of indole, a heterocyclic compound that is a core part of many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 1-(7-Nitro-1H-indol-3-YL)ethanone consists of an indole ring substituted with a nitro group at the 7-position and an ethanone group at the 1-position .Scientific Research Applications
Synthesis and Classification of Indoles
Indoles, including derivatives like 1-(7-Nitro-1H-indol-3-YL)ethanone, have significant importance in organic chemistry due to their presence in various natural and synthetic compounds with biological activity. The synthesis of indoles has been a subject of extensive research, leading to the development of numerous methods for their preparation. A comprehensive review by Taber and Tirunahari (2011) presents a framework for classifying all indole syntheses, highlighting the diversity of strategies employed to construct the indole nucleus. This classification system aids in understanding the synthesis routes and the historical development of indole chemistry, which is crucial for advancing research in this area Taber & Tirunahari, 2011.
Wastewater Management and Environmental Applications
Recent studies have identified the application of nitrous acid derivatives, such as 1-(7-Nitro-1H-indol-3-YL)ethanone, in improving wastewater management. Duan et al. (2019) explored the use of free nitrous acid (FNA) in controlling sewer corrosion, odor, and enhancing sludge reduction and energy recovery in wastewater systems. The inhibitory and biocidal effects of FNA on microorganisms offer potential environmental benefits, including carbon and energy-efficient nitrogen removal and improved algae harvesting in wastewater treatment processes Duan et al., 2019.
Catalytic Reduction of Aromatic Nitro Compounds
The catalytic reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas using carbon monoxide (CO) has gained attention due to its relevance in organic synthesis and industrial applications. Tafesh and Weiguny (1996) reviewed the progress in this area, emphasizing the mechanistic understanding and application of CO-induced reduction of nitro groups. This process showcases the versatility of nitro compounds in chemical synthesis and their potential in creating valuable chemical intermediates Tafesh & Weiguny, 1996.
Nitrous Oxide Emission and Environmental Impact
Understanding the emission and impact of nitrous oxide (N2O) from various sources, including the transformation of nitro compounds in environmental settings, is crucial for addressing climate change. Hu et al. (2012) provided an overview of N2O emission from aquaculture, emphasizing the importance of identifying and quantifying sources of N2O to mitigate its contribution to greenhouse gas emissions. This review highlights the role of nitro compounds and their derivatives in environmental processes that affect air quality and global warming Hu et al., 2012.
Future Directions
The future directions for research on 1-(7-Nitro-1H-indol-3-YL)ethanone and other indole derivatives are likely to involve further exploration of their biological activities and potential applications in pharmaceuticals . The development of new synthesis methods and the study of their mechanisms of action will also be important areas of future research .
properties
IUPAC Name |
1-(7-nitro-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)8-5-11-10-7(8)3-2-4-9(10)12(14)15/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXMZEQFBKFBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625317 | |
| Record name | 1-(7-Nitro-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Nitro-1H-indol-3-YL)ethanone | |
CAS RN |
165669-21-6 | |
| Record name | 1-(7-Nitro-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

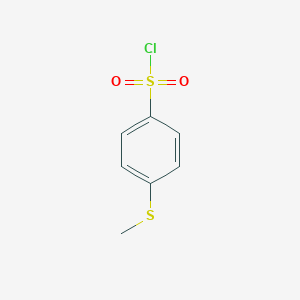
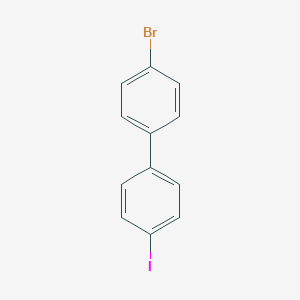
![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)
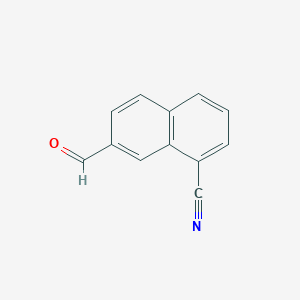
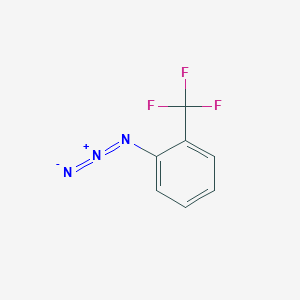
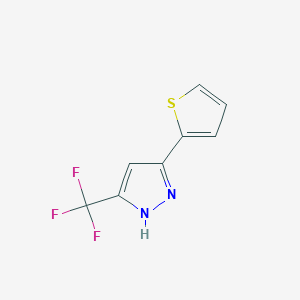
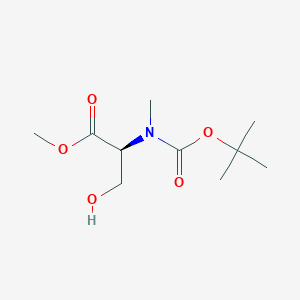
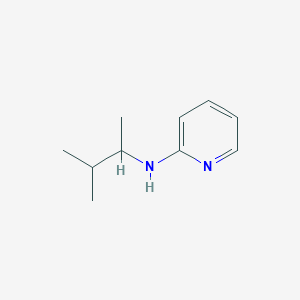
![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)
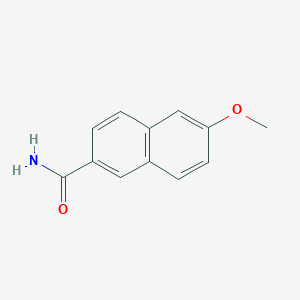
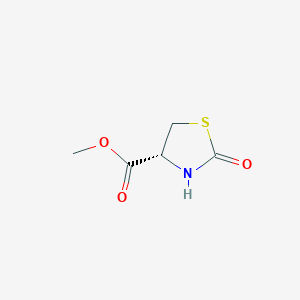
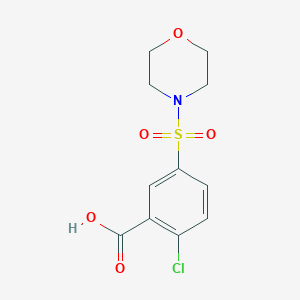
![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)
